molecular formula C24H33NO4 B11063756 2-[2-(3,4-Diethoxyphenyl)-1-(pyrrolidin-1-yl)ethylidene]-5,5-dimethylcyclohexane-1,3-dione

2-[2-(3,4-Diethoxyphenyl)-1-(pyrrolidin-1-yl)ethylidene]-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B11063756
M. Wt: 399.5 g/mol
InChI Key: GDBIELYSGMWDFA-UHFFFAOYSA-N
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Description

2-[2-(3,4-DIETHOXYPHENYL)-1-(1-PYRROLIDINYL)ETHYLIDENE]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE is a complex organic compound with a unique structure that includes a pyrrolidine ring and a cyclohexanedione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-DIETHOXYPHENYL)-1-(1-PYRROLIDINYL)ETHYLIDENE]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the reaction of a suitable amine with a ketone or aldehyde under acidic or basic conditions.

    Attachment of the 3,4-Diethoxyphenyl Group: This step involves the use of a Friedel-Crafts alkylation reaction, where the phenyl group is introduced to the pyrrolidine ring.

    Formation of the Cyclohexanedione Moiety: This can be synthesized through a Claisen condensation reaction, where two ester groups react to form the cyclohexanedione structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-DIETHOXYPHENYL)-1-(1-PYRROLIDINYL)ETHYLIDENE]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-[2-(3,4-DIETHOXYPHENYL)-1-(1-PYRROLIDINYL)ETHYLIDENE]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-DIETHOXYPHENYL)-1-(1-PYRROLIDINYL)ETHYLIDENE]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Properties

Molecular Formula

C24H33NO4

Molecular Weight

399.5 g/mol

IUPAC Name

2-[2-(3,4-diethoxyphenyl)-1-pyrrolidin-1-ylethylidene]-5,5-dimethylcyclohexane-1,3-dione

InChI

InChI=1S/C24H33NO4/c1-5-28-21-10-9-17(14-22(21)29-6-2)13-18(25-11-7-8-12-25)23-19(26)15-24(3,4)16-20(23)27/h9-10,14H,5-8,11-13,15-16H2,1-4H3

InChI Key

GDBIELYSGMWDFA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=C2C(=O)CC(CC2=O)(C)C)N3CCCC3)OCC

Origin of Product

United States

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